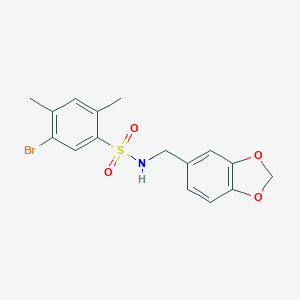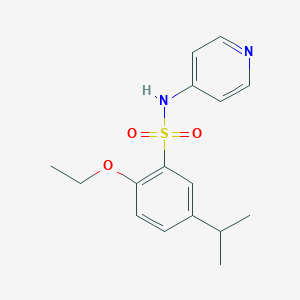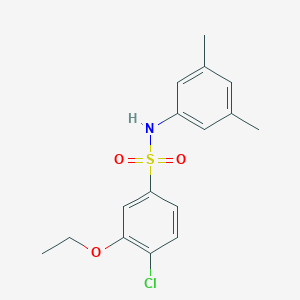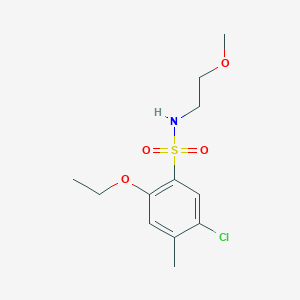
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide, commonly known as BDMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMBS is a sulfonamide-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BDMBS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body, while urease is an enzyme that is involved in the metabolism of urea. Inhibition of these enzymes by BDMBS may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects
BDMBS has been reported to have minimal toxicity in vitro and in vivo. In addition, it has been shown to have low cytotoxicity towards normal human cells, making it a potential candidate for cancer therapy. BDMBS has also been shown to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BDMBS is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, BDMBS has been shown to have good stability under various conditions. However, one of the limitations of BDMBS is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for research on BDMBS. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial and fungal infections. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and contribute to the development of novel therapeutic agents.
Métodos De Síntesis
BDMBS can be synthesized using different methods, including the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Another method involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonamide with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Both methods have been reported to yield BDMBS in good yields.
Aplicaciones Científicas De Investigación
BDMBS has been found to have potential applications in various fields of scientific research. It has been reported to have antibacterial, antifungal, and anticancer activities. BDMBS has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, BDMBS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H16BrNO4S |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-5-11(2)16(7-13(10)17)23(19,20)18-8-12-3-4-14-15(6-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Clave InChI |
WAEWHJZCRPGPFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)





